molecular formula C10H11ClN4O2 B15236608 2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide

2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide

Cat. No.: B15236608
M. Wt: 254.67 g/mol
InChI Key: RZKGGFQJFDCTPT-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide is a heterocyclic compound that features a triazolo-pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridine with N,N-dimethylacetamide in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide is unique due to its specific structural features and the presence of the chloro and dimethylacetamide groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H11ClN4O2

Molecular Weight

254.67 g/mol

IUPAC Name

2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C10H11ClN4O2/c1-13(2)9(16)6-15-10(17)14-5-7(11)3-4-8(14)12-15/h3-5H,6H2,1-2H3

InChI Key

RZKGGFQJFDCTPT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1C(=O)N2C=C(C=CC2=N1)Cl

Origin of Product

United States

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